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Compound of Interest

Compound Name: 1-Methyl-1H-indazol-7-ylamine

Cat. No.: B1320690 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1-Methyl-1H-indazol-7-ylamine is a heterocyclic amine containing an indazole core structure.

The indazole scaffold is a prominent feature in many biologically active molecules and

approved pharmaceuticals, recognized for its role as a versatile pharmacophore. This

compound, with the Chemical Abstracts Service (CAS) number 41926-06-1, serves as a key

building block and intermediate in the synthesis of a variety of compounds with potential

therapeutic applications, particularly in the fields of oncology and neurology.[1] Its structural

features, including the methylated indazole ring and the amino group at the 7-position, make it

a valuable component for generating libraries of targeted molecules in drug discovery

programs.

Physicochemical Properties
A summary of the key physicochemical properties of 1-Methyl-1H-indazol-7-ylamine is

provided in the table below. This data is essential for its handling, characterization, and use in

synthetic and biological applications.
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Property Value Reference

CAS Number 41926-06-1

Molecular Formula C₈H₉N₃

Molecular Weight 147.18 g/mol

Appearance Light brown to purple solid

Purity
≥ 95% (as determined by

HPLC)

Storage Conditions 0-8°C

Synthesis and Characterization
While a specific, detailed synthesis protocol for 1-Methyl-1H-indazol-7-ylamine is not readily

available in the public domain, general methods for the synthesis of substituted indazoles can

be adapted. A common approach involves the cyclization of appropriately substituted ortho-

nitro or ortho-halo phenylhydrazines, followed by methylation.

A plausible synthetic workflow is outlined below:

Starting Material
(e.g., 2-Nitro-6-halotoluene) Hydrazine Derivative Formation

Hydrazine
Indazole Ring Cyclization

Base/Heat
Methylation

Methylating Agent
(e.g., Methyl Iodide)

1-Methyl-1H-indazol-7-ylamine
Reduction of Nitro Group

Click to download full resolution via product page

Caption: A generalized synthetic workflow for 1-Methyl-1H-indazol-7-ylamine.

Experimental Protocols
General Procedure for Indazole Synthesis:

A general protocol for the synthesis of indazole derivatives involves the reaction of a

substituted 2-nitro-toluene with a hydrazine source, followed by cyclization, methylation, and
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reduction of the nitro group. The specific reagents and conditions would require optimization for

this particular isomer.

Characterization:

The identity and purity of synthesized 1-Methyl-1H-indazol-7-ylamine would be confirmed

using a suite of analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: To confirm the presence and connectivity of protons. Expected signals would

include those for the methyl group, the aromatic protons, and the amine protons.

¹³C NMR: To identify the number of unique carbon environments in the molecule.

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound. A

typical method would employ a C18 reverse-phase column with a gradient elution using a

mixture of acetonitrile and water containing a small amount of a modifier like formic acid.

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Biological Activity and Applications
The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, with

numerous derivatives exhibiting a wide range of biological activities, including potent kinase

inhibition.[2] While specific studies detailing the biological targets of 1-Methyl-1H-indazol-7-
ylamine are limited, its structural similarity to known kinase inhibitors suggests its potential

utility in this area.

Indazole-containing compounds have been successfully developed as inhibitors of various

kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases

such as cancer.[2][3][4] The amino group at the 7-position of 1-Methyl-1H-indazol-7-ylamine
provides a convenient point for further chemical modification, allowing for the exploration of

structure-activity relationships (SAR) and the development of potent and selective inhibitors

against specific kinase targets.

Potential Signaling Pathway Involvement
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Given the prevalence of indazole-based compounds as kinase inhibitors, a hypothetical

signaling pathway where a derivative of 1-Methyl-1H-indazol-7-ylamine could act is depicted

below. This diagram illustrates a generic kinase signaling cascade that is often a target in

cancer therapy.
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Caption: A hypothetical kinase signaling pathway potentially targeted by derivatives of 1-
Methyl-1H-indazol-7-ylamine.

Experimental Workflow for Kinase Inhibitor
Screening
To evaluate the potential of 1-Methyl-1H-indazol-7-ylamine or its derivatives as kinase

inhibitors, a standard experimental workflow would be employed.
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Caption: A typical experimental workflow for screening kinase inhibitors.

Conclusion
1-Methyl-1H-indazol-7-ylamine is a valuable chemical entity with significant potential in drug

discovery and development. Its indazole core and reactive amino group make it an ideal

starting point for the synthesis of novel compounds targeting a range of biological pathways,

particularly those involving kinase signaling. Further research into the specific biological

activities of this compound and its derivatives is warranted to fully elucidate its therapeutic

potential. This guide provides a foundational overview for researchers and scientists working

with this promising molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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